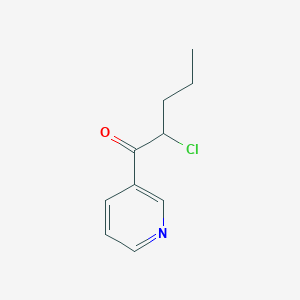
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as 3'-chloro-α-PVP or 3'-chloro-α-pyrrolidinopentiophenone, is a synthetic cathinone that has been identified in various designer drugs. It is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulant effects.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-1-(pyridin-3-yl)pentan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of dopamine in the brain, which results in the euphoric and stimulant effects associated with this compound.
Biochemische Und Physiologische Effekte
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which contribute to its stimulant effects. Prolonged use of this compound has been linked to adverse effects such as addiction, psychosis, and cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one in laboratory experiments has several advantages. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the central nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective research chemical. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its adverse effects on human health.
Zukünftige Richtungen
For research include the development of new synthetic cathinones with improved therapeutic potential, investigation of the long-term effects of these compounds on the brain and the body, and the use of advanced imaging techniques and analytical methods for the detection and quantification of these compounds in biological samples.
Synthesemethoden
The synthesis of 2-Chloro-1-(pyridin-3-yl)pentan-1-one involves the reaction of pyrrolidine and 3-chloropentanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium intermediate, which undergoes nucleophilic addition by the pyrrolidine. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(pyridin-3-yl)pentan-1-one has been used as a research chemical in various scientific studies. One of the major applications of this compound is in the field of neuroscience, where it has been used to study the effects of synthetic cathinones on the central nervous system. It has also been used to investigate the mechanism of action of these compounds and their potential therapeutic applications.
Eigenschaften
CAS-Nummer |
106430-51-7 |
|---|---|
Produktname |
2-Chloro-1-(pyridin-3-yl)pentan-1-one |
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
InChI-Schlüssel |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Kanonische SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Synonyme |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




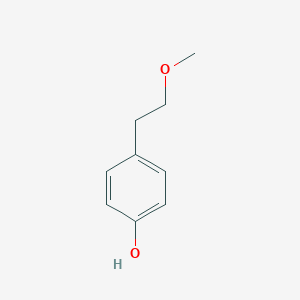
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
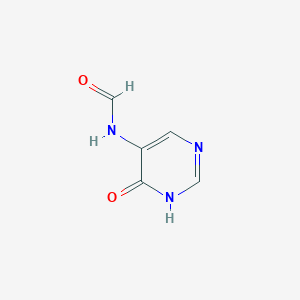
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)

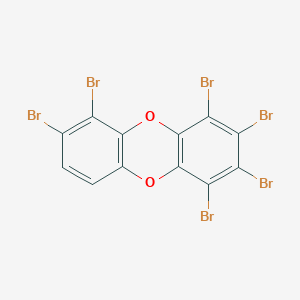
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
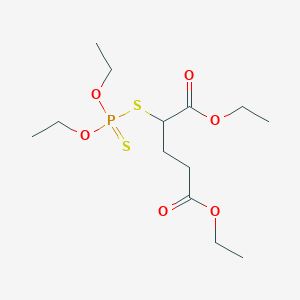
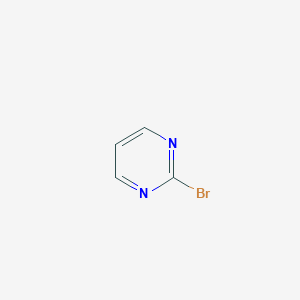
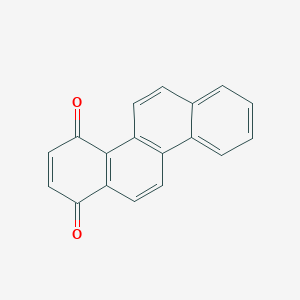
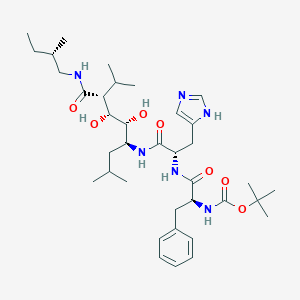

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)